2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde
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Description
2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde is a useful research compound. Its molecular formula is C9H14F2O2 and its molecular weight is 192.206. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4,4-Difluorocyclohexyl)-2-methoxyacetaldehyde is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .
Mode of Action
This compound interacts with its target, PARP-1, by filling an induced sub-pocket and establishing a series of favorable hydrophobic interactions with surrounding residues . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . This interaction results in the selective inhibition of PARP-1, potentially mitigating toxicities arising from cross-inhibition of PARP-2 .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway. PARP-1 is essential for the repair of DNA single-strand breaks . By inhibiting PARP-1, this compound disrupts the normal function of the DNA repair pathway, which can lead to cell death, particularly in cancer cells that rely heavily on this pathway.
Pharmacokinetics
The compound this compound has been found to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available, indicating good absorption and bioavailability .
Result of Action
The result of the action of this compound is the selective inhibition of PARP-1, leading to disruption of DNA repair and cell death in cancer cells . This makes it a potent candidate for cancer therapy .
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUPYFNVFVMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.